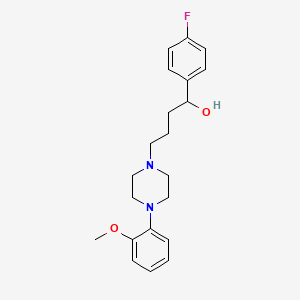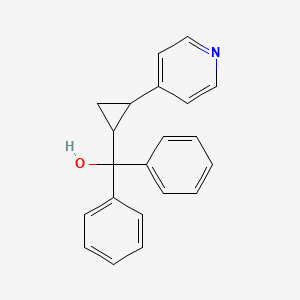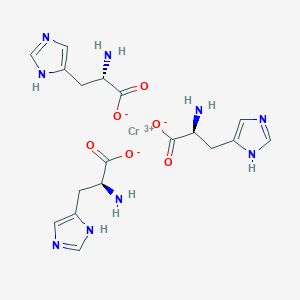
Anisopirol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisopirol is a neuroleptic compound primarily used as an antipsychotic drug. It is known for its potent effects, being approximately twice as effective as fluanisone, from which it is derived. The molecular formula of this compound is C21H27FN2O2, and it targets dopamine and N-methyl-D-aspartate (NMDA) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisopirol is synthesized through the reduction of the carbonyl group in fluanisone. This reduction process involves the use of specific reducing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Anisopirol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The primary synthetic route for this compound involves the reduction of fluanisone.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction primarily produces this compound from fluanisone .
Scientific Research Applications
Anisopirol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Mechanism of Action
Anisopirol exerts its effects primarily through its interaction with dopamine and NMDA receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and neuronal activity. The compound’s mechanism involves binding to these receptors and altering their conformation, leading to changes in intracellular signaling pathways .
Comparison with Similar Compounds
Fluanisone: The parent compound from which Anisopirol is derived.
Pimozide: Another antipsychotic with similar receptor targets.
Bromperidol: Shares similar pharmacological properties and receptor affinities.
Melperone: Used in the treatment of psychiatric disorders with a similar mechanism of action.
Uniqueness of this compound: this compound is unique due to its higher potency compared to fluanisone and its dual action on dopamine and NMDA receptors. This dual action makes it a valuable compound in both research and therapeutic contexts, offering potential advantages over other antipsychotics .
Properties
CAS No. |
13382-33-7 |
|---|---|
Molecular Formula |
C21H27FN2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3 |
InChI Key |
LCZRXFYSMJIDQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)


![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)


![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)



![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
